Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)-
Description
Properties
Molecular Formula |
C17H26O3 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)12-9-11(15-19-7-8-20-15)10-13(14(12)18)17(4,5)6/h9-10,15,18H,7-8H2,1-6H3 |
InChI Key |
HROGZVMUUJWULN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2OCCO2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)-
General Synthetic Strategy
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- generally involves:
- Starting from a suitably substituted phenol bearing tert-butyl groups at the 2 and 6 positions.
- Introduction of the 1,3-dioxolane substituent at the 4-position via protection of an aldehyde intermediate.
- Use of phase transfer catalysis and inert solvents.
- Protection/deprotection steps to avoid side reactions on amino or other reactive groups.
Key Synthetic Steps and Conditions
Formation of the 1,3-Dioxolane Moiety
- The 1,3-dioxolane ring is typically formed by reacting an aldehyde group with ethylene glycol under acid catalysis.
- This step is performed under reflux with Dean–Stark apparatus to remove water and drive the equilibrium towards acetal formation.
- Suitable acids include para-toluenesulfonic acid or sulfuric acid.
- Typical temperature range: 80–180 °C.
Example: Oxidation of an alcohol intermediate to an aldehyde followed by acetalization with ethylene glycol to yield the 1,3-dioxolane-protected phenol derivative.
Phase Transfer Catalysis (PTC) for Alkylation
- Alkylation of phenol derivatives can be achieved under phase transfer conditions using powdered alkali hydroxides (NaOH or KOH) and phase transfer catalysts such as tetraalkylammonium salts or crown ethers.
- Reaction temperature: 20–120 °C.
- Solvents used include inert organic solvents like toluene, benzene, or chlorobenzene.
- This method allows for efficient O-alkylation of phenols with reactive esters or haloalkyl compounds to introduce protected side chains.
Protection and Deprotection of Phenol Groups
- Phenol hydroxyl groups may be protected as methoxy, benzyloxy, or acyloxy derivatives during multi-step syntheses to avoid undesired side reactions.
- Deprotection is achieved by:
Specific Synthetic Routes from Literature and Patents
Example Preparation Protocol
An example from patent literature illustrates the preparation of a related 1,3-dioxolane-substituted phenol:
- Oxidize a tert-butyl-substituted benzyl alcohol to the corresponding aldehyde using PCC.
- React the aldehyde with ethylene glycol in the presence of para-toluenesulfonic acid under reflux with a Dean–Stark trap to form the 1,3-dioxolane acetal.
- Alkylate the phenol hydroxyl group using a reactive ester (e.g., haloalkyl derivative) under phase transfer catalysis with KOH and a tetraalkylammonium salt in an inert solvent at 40–100 °C.
- Purify the product by extraction, drying, and recrystallization.
This sequence yields the target compound with high purity and good overall yield.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the dioxolane ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism by which Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and electron transfer processes, while the dioxolane ring may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The following table summarizes key structural and functional differences between the target compound and its analogs:
Comparative Analysis of Substituent Effects
Electron-Donating and Steric Effects
- However, its bulkiness may reduce solubility in nonpolar matrices compared to smaller substituents like methyl or ethyl groups .
- DTBSBP (1-methylpropyl group) : The branched alkyl chain increases hydrophobicity, favoring persistence in lipid-rich environments (e.g., insect egg volatiles) .
- BHT (methyl group) : Minimal steric hindrance and high solubility in fats/oils make it ideal for industrial antioxidant use .
- Triphenylsilyl Derivative : The silicon-containing group introduces significant steric bulk and alters electronic properties, likely limiting biological activity but enabling applications in materials science .
Biological Activity
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Phenolic structure : The presence of a phenol ring provides antioxidant properties.
- Substituents : Two tert-butyl groups at the 2 and 6 positions enhance lipophilicity and stability.
- Dioxolane ring : The 1,3-dioxolan-2-yl group may influence its interaction with biological targets.
Antioxidant Properties
Research indicates that phenolic compounds often exhibit significant antioxidant activity due to their ability to scavenge free radicals. Studies have shown that derivatives of 2,6-bis(1,1-dimethylethyl)phenol possess notable antioxidant capabilities. Specifically, these compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
A study evaluated the anti-inflammatory activity of several derivatives of 2,6-bis(1,1-dimethylethyl)phenol. Among these, one derivative demonstrated marked efficacy in reducing edema in a carrageenan-induced paw edema model in rats. This compound not only reduced swelling but also enhanced the antiphlogistic effect of indomethacin without causing gastric damage .
The biological activity of phenol derivatives can be attributed to:
- Hydrogen bonding : The hydroxyl group can form hydrogen bonds with various biomolecules.
- Electron transfer : The phenolic structure facilitates electron transfer reactions that are crucial for its antioxidant activity.
- Receptor interactions : The dioxolane moiety may allow the compound to interact with specific receptors or enzymes involved in inflammatory processes.
Case Studies and Research Findings
Comparison with Similar Compounds
The biological activity of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- can be contrasted with related compounds:
Q & A
Q. Key Considerations :
- Steric hindrance from tert-butyl groups may reduce reaction efficiency; elevated temperatures (80–120°C) or microwave-assisted synthesis can improve yields.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
How can researchers characterize the structure and purity of this compound using spectroscopic methods?
Basic
A multi-technique approach is recommended:
- GC-MS : Analyze retention time and fragmentation patterns (e.g., m/z 277 for the parent ion in related derivatives) .
- NMR :
- FT-IR : Detect O-H stretching (3200–3600 cm⁻¹) and C-O-C vibrations (1050–1250 cm⁻¹) .
Validation : Compare spectral data with computational predictions (e.g., DFT simulations) or literature analogs .
What advanced analytical strategies resolve co-elution issues in GC-MS for structurally similar phenolic derivatives?
Advanced
Co-elution challenges in GC-MS can be addressed by:
- Column Optimization : Use polar stationary phases (e.g., DB-WAX) to enhance separation of oxygenated analogs.
- Tandem MS (GC-MS/MS) : Differentiate isomers via unique fragmentation pathways (e.g., loss of dioxolane fragment vs. tert-butyl groups) .
- Retention Index Calibration : Compare retention times against a homologous series (e.g., n-alkanes) to improve identification accuracy .
Example : In VOC analysis of biological samples, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-phenol showed a retention time of ~27.5 min on a DB-5 column, distinct from other phenolics .
How does the 1,3-dioxolane substituent influence environmental persistence compared to alkyl-substituted analogs?
Advanced
The dioxolane group may alter biodegradability and hydrophobicity:
- Hydrolysis : The acetal group is susceptible to acidic or enzymatic hydrolysis, potentially increasing degradation rates compared to alkyl-substituted derivatives (e.g., 4-methyl or 4-sec-butyl analogs) .
- LogP : Estimated LogP for dioxolane derivatives is lower (~4.5) than alkylated analogs (e.g., LogP 6.2 for 4-nonylphenol), reducing bioaccumulation potential .
Q. Testing Framework :
- Conduct OECD 301B (Ready Biodegradability) tests to compare mineralization rates.
- Use HPLC-MS to track degradation products (e.g., diols or ketones) .
What in vitro models are suitable for assessing anti-inflammatory activity of phenolic derivatives?
Q. Advanced
- Macrophage Assays : Treat RAW 264.7 cells with LPS and measure cytokine inhibition (IL-6, TNF-α) via ELISA. Related 2,6-di-tert-butylphenols showed IC₅₀ values <10 μM in similar assays .
- COX-2 Inhibition : Use fluorometric kits to evaluate cyclooxygenase-2 activity.
- Oxidative Stress Models : Quantify ROS reduction in H₂O₂-stimulated endothelial cells using DCFH-DA probes.
Data Interpretation : Compare IC₅₀ values with reference antioxidants (e.g., BHT) and control for cytotoxicity via MTT assays .
How do solubility properties impact experimental design for biological studies?
Q. Basic
- Solubility Profile : The compound is lipophilic (estimated LogP ~4.5) and requires dissolution in DMSO or ethanol (≤0.1% v/v to avoid solvent toxicity) .
- Formulation : For in vivo studies, use carriers like cyclodextrins or lipid emulsions to enhance bioavailability.
Table 1 : Solubility Data for Analogous Compounds
| Compound | Solubility in Water (mg/L) | LogP |
|---|---|---|
| 4-Methyl derivative | 0.12 | 5.8 |
| 4-sec-Butyl derivative | 0.09 | 6.2 |
| 4-Ethoxy derivative | 0.35 | 4.7 |
| Data derived from |
What methodologies evaluate the compound’s efficacy as a stabilizer in polymer matrices under thermal stress?
Q. Advanced
- Thermogravimetric Analysis (TGA) : Measure weight loss at 200–300°C to assess thermal stability.
- DSC : Monitor glass transition (Tg) and oxidation induction time (OIT) in polyethylene blends.
- Accelerated Aging : Expose polymer films to UV radiation (QUV tester) and quantify carbonyl formation via FT-IR .
Case Study : In PE-PUR foam, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-phenol emissions decreased after 24 hours, suggesting stabilization efficacy .
How can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or NF-κB. Prioritize poses with hydrogen bonds to phenolic OH and dioxolane oxygen .
- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with anti-inflammatory activity.
Validation : Cross-check predictions with experimental IC₅₀ values from macrophage assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
